molecular formula C24H28N2O2 B2838758 4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide CAS No. 851407-10-8

4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Cat. No. B2838758
CAS RN: 851407-10-8
M. Wt: 376.5
InChI Key: NYGIQESEKJEUTL-UHFFFAOYSA-N
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Description

4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in scientific research. It is a member of the benzamide family and has been studied for its various biological properties. In

Scientific Research Applications

Chemical Synthesis and Reactivity

4-Oxoquinolines, including derivatives similar to the queried compound, are of significant interest due to their biological and synthetic versatility. These compounds, especially those with a carboxamide unit attached to the 4-oxoquinoline core, exhibit various pharmacological activities such as antibacterial and antiviral effects. A study by Batalha et al. (2019) used Density Functional Theory (DFT) methods to explore the regioselective ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, highlighting the compound's relevance in synthetic chemistry and potential for creating pharmacologically active molecules (Batalha et al., 2019).

Antimicrobial Activity

Compounds structurally related to the queried chemical have been investigated for their potential as antimicrobial agents. Desai et al. (2007) synthesized quinazoline derivatives and evaluated their antibacterial and antifungal activities, suggesting that modifications of the quinazoline core can lead to potent antimicrobial agents (Desai, Shihora, & Moradia, 2007).

Polymer Chemistry

The chemical versatility of tert-butyl-phenol derivatives extends into the field of polymer chemistry. Hsiao et al. (2000) synthesized polyamides with ether linkages and ortho-phenylene units derived from tert-butylcatechol, demonstrating the utility of tert-butyl groups in creating materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide' involves the reaction of tert-butyl 4-aminobenzoate with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product. This intermediate product is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the final product.", "Starting Materials": [ "tert-butyl 4-aminobenzoate", "5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde", "sodium triacetoxyborohydride", "2-bromoethylamine hydrobromide", "potassium carbonate" ], "Reaction": [ "Step 1: tert-butyl 4-aminobenzoate is reacted with 5,8-dimethyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde in the presence of sodium triacetoxyborohydride to form the intermediate product.", "Step 2: The intermediate product is then reacted with 2-bromoethylamine hydrobromide in the presence of potassium carbonate to form the final product." ] }

CAS RN

851407-10-8

Product Name

4-(tert-butyl)-N-(2-(5,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide

Molecular Formula

C24H28N2O2

Molecular Weight

376.5

IUPAC Name

4-tert-butyl-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

InChI

InChI=1S/C24H28N2O2/c1-15-6-7-16(2)21-20(15)14-18(23(28)26-21)12-13-25-22(27)17-8-10-19(11-9-17)24(3,4)5/h6-11,14H,12-13H2,1-5H3,(H,25,27)(H,26,28)

InChI Key

NYGIQESEKJEUTL-UHFFFAOYSA-N

SMILES

CC1=C2C=C(C(=O)NC2=C(C=C1)C)CCNC(=O)C3=CC=C(C=C3)C(C)(C)C

solubility

not available

Origin of Product

United States

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